molecular formula C15H19N3O6S B4282916 methyl 2-{[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}-4,5-dimethoxybenzoate

methyl 2-{[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}-4,5-dimethoxybenzoate

Cat. No. B4282916
M. Wt: 369.4 g/mol
InChI Key: NOUUJWNTNFTSHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}-4,5-dimethoxybenzoate, commonly known as MDPB, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. MDPB is a synthetic compound that belongs to the class of sulfonylurea derivatives, and it is known for its potent hypoglycemic and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of MDPB involves the activation of ATP-sensitive potassium channels (KATP channels) in pancreatic beta cells, which leads to the stimulation of insulin secretion. MDPB also inhibits the activity of pro-inflammatory cytokines, such as TNF-alpha and IL-6, by blocking the NF-kappaB signaling pathway. In cancer cells, MDPB induces apoptosis by activating the caspase cascade.
Biochemical and Physiological Effects:
MDPB has been shown to have several biochemical and physiological effects, including hypoglycemic effects, anti-inflammatory effects, and anticancer effects. In addition, MDPB has been shown to improve glucose tolerance, reduce insulin resistance, and lower blood glucose levels in animal models of diabetes. MDPB has also been shown to reduce inflammation and oxidative stress in animal models of inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using MDPB in lab experiments include its potent hypoglycemic and anti-inflammatory effects, as well as its potential anticancer effects. However, the limitations of using MDPB in lab experiments include its low solubility in water, which can make it difficult to administer, and its potential toxicity at high doses.

Future Directions

There are several future directions for the research on MDPB, including the development of more efficient synthesis methods, the investigation of its potential use in other disease models, and the exploration of its mechanism of action in greater detail. In addition, the development of MDPB analogs with improved solubility and reduced toxicity could lead to the development of more effective treatments for diabetes, inflammation, and cancer.

Scientific Research Applications

MDPB has been extensively studied for its potential use in various scientific research applications, including diabetes research, inflammation research, and cancer research. In diabetes research, MDPB has been shown to have potent hypoglycemic effects by stimulating insulin secretion and improving glucose uptake. In inflammation research, MDPB has been shown to have anti-inflammatory effects by inhibiting the activity of pro-inflammatory cytokines. In cancer research, MDPB has been shown to have potential anticancer effects by inducing apoptosis in cancer cells.

properties

IUPAC Name

methyl 2-[(1,3-dimethylpyrazol-4-yl)sulfonylamino]-4,5-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O6S/c1-9-14(8-18(2)16-9)25(20,21)17-11-7-13(23-4)12(22-3)6-10(11)15(19)24-5/h6-8,17H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOUUJWNTNFTSHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)NC2=CC(=C(C=C2C(=O)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-{[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}-4,5-dimethoxybenzoate
Reactant of Route 2
Reactant of Route 2
methyl 2-{[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}-4,5-dimethoxybenzoate
Reactant of Route 3
Reactant of Route 3
methyl 2-{[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}-4,5-dimethoxybenzoate
Reactant of Route 4
Reactant of Route 4
methyl 2-{[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}-4,5-dimethoxybenzoate
Reactant of Route 5
methyl 2-{[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}-4,5-dimethoxybenzoate
Reactant of Route 6
methyl 2-{[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}-4,5-dimethoxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.